![molecular formula C21H25N5O4 B3016980 3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione CAS No. 887457-45-6](/img/structure/B3016980.png)

3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

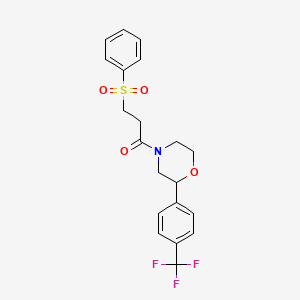

Synthesis Analysis

The synthesis of new purine derivatives has been a subject of interest due to their potential biological activities. In one study, researchers developed a method to synthesize 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones. The synthesis involved cyclization of carboxamide intermediates using hexamethyldisilazane, which provided higher yields and a more convenient purification process compared to other methods. Additionally, polyphosphoric acid was identified as an efficient agent for cyclization in the synthesis of thiazolopurine diones .

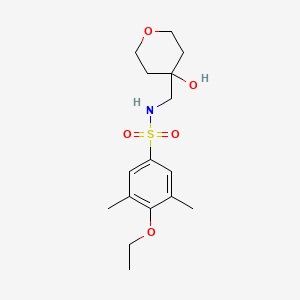

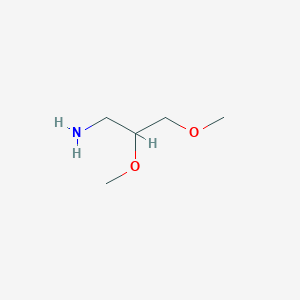

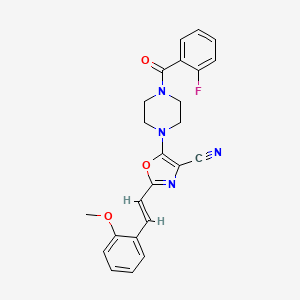

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. In the context of A(3) adenosine receptor antagonists, the structure-activity relationship (SAR) studies have shown that different substitutions at the 1-, 3-, and 8-positions of the purine core can significantly affect both potency and hydrophilicity. The A(3) binding disposition of these compounds was explored through docking and 3D-QSAR studies, which are essential for understanding how these molecules interact with their target receptor .

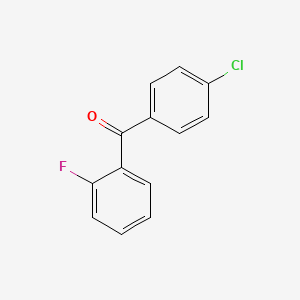

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of purine derivatives are complex and require precise conditions for successful outcomes. The use of hexamethyldisilazane for cyclization reactions is an example of a chemical reaction that enhances the synthesis process by providing better yields and simplifying purification. The choice of cyclization agents, such as polyphosphoric acid, is also critical in determining the efficiency and success of the synthesis of specific purine derivatives like thiazolopurine diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The SAR studies provide insights into how different substitutions can improve the hydrophilicity of the molecules, which is an important property for biological activity and drug design. The potency of these compounds as A(3) adenosine receptor antagonists is also a key chemical property that is directly related to their molecular structure and the specific substitutions made during synthesis .

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of novel purine analogues, including derivatives similar to 3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, has been explored for their potential antiviral activities. A study by Kim et al. (1978) describes the chemical synthesis of imidazo[1,2-a]-s-triazin-4-one, a new class of purine analogues, and their evaluation against various viruses in tissue culture, showing moderate activity against rhinovirus at nontoxic dosage levels (Kim et al., 1978).

Potential Antidepressant Agents

Zagórska et al. (2016) synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which were evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated that certain compounds behaved as potential antidepressants, showcasing the therapeutic potential of such derivatives in mental health treatment (Zagórska et al., 2016).

Antimycobacterial Activity

Research into imidazole derivatives, mimicking the structure of potent antimycobacterial purines, has demonstrated in vitro antimycobacterial activity. Miranda and Gundersen (2009) designed and synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles to explore their potential as antimycobacterials, finding several compounds with notable activity (Miranda & Gundersen, 2009).

Analgesic and Anti-inflammatory Properties

Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, demonstrating significant activity in in vivo models. This study suggests the potential of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).

properties

IUPAC Name |

2-(2-ethoxyethyl)-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4/c1-6-30-12-11-24-19(27)17-18(23(4)21(24)28)22-20-25(13(2)14(3)26(17)20)15-9-7-8-10-16(15)29-5/h7-10H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXGSXCIKPDOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)

![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)

![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B3016901.png)

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)

![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)